![molecular formula C7H5IN2O B2778178 6-Iodobenzo[d]oxazol-2-amine CAS No. 1804102-68-8](/img/structure/B2778178.png)
6-Iodobenzo[d]oxazol-2-amine
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Overview
Description
6-Iodobenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C7H5IN2O . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 6-Iodobenzo[d]oxazol-2-amine consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight of this compound is 260.03 .Physical And Chemical Properties Analysis
6-Iodobenzo[d]oxazol-2-amine has a molecular weight of 260.03 . Its density is 2.1±0.1 g/cm3, and it has a boiling point of 364.4±34.0 °C at 760 mmHg .Scientific Research Applications
Oxidative Transformations and Amine Synthesis
6-Iodobenzo[d]oxazol-2-amine serves as an important intermediate or reagent in the oxidative transformations of nitrogen- and sulfur-containing substrates. Nicolaou et al. (2004) demonstrated the use of hypervalent iodine(V) reagents in the efficient dehydrogenation of amines, leading to the formation of imines, oximes, ketones, and aromatic N-heterocycles under mild conditions, indicating a pathway that proceeds via ionic mechanisms rather than single electron transfer (SET) pathways (Nicolaou, Mathison, & Montagnon, 2004).
Metal-Free Oxidative C-H Amination
The metal-free oxidative C-H amination for synthesizing substituted imidazopyridines, as described by Mondal et al. (2017), showcases the compound's role in facilitating regioselective amination under ambient conditions, suggesting a radical pathway for the reaction (Mondal, Samanta, Jana, & Hajra, 2017).
Iodobenzene Catalyzed Reactions
Alla et al. (2013) explored the iodobenzene catalyzed oxidative C-H amination of N-substituted amidines, leading to the synthesis of benzimidazoles, demonstrating the general applicability and moderate to high yields of target products (Alla, Kiran Kumar, Sadhu, & Punniyamurthy, 2013).
Applications in Heterocyclic Synthesis
Research by Froehr et al. (2011) on the transition-metal-free amination of benzoxazoles highlighted an efficient method for producing 2-aminobenzoxazoles, leveraging catalytic amounts of tetrabutylammonium iodide and hydrogen peroxide as a co-oxidant. This methodology emphasizes the synthesis's high yields and the potential activation mode via secondary amine iodination (Froehr, Sindlinger, Kloeckner, Finkbeiner, & Nachtsheim, 2011).
Future Directions
The development of novel anthelmintic compounds is a pressing need due to the emergence of drug-resistant nematode strains. Compounds like 6-Iodobenzo[d]oxazol-2-amine could potentially be developed into effective anthelmintics. Future research should focus on studying the bioavailability, pharmacokinetics, and absorption of this compound to improve its efficacy .
properties
IUPAC Name |
6-iodo-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVDGVUPBWYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodobenzo[d]oxazol-2-amine |
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